molecular formula C25H25N3O4S2 B2479062 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 923473-32-9

3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2479062
CAS No.: 923473-32-9
M. Wt: 495.61
InChI Key: KOMZUNBMKADIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide features a propanamide backbone with a benzylsulfonyl group, a 4-ethoxy-substituted benzothiazole, and a pyridin-2-ylmethyl moiety. The benzothiazole and pyridine rings are common in bioactive molecules, often contributing to binding affinity and metabolic stability .

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-2-32-21-12-8-13-22-24(21)27-25(33-22)28(17-20-11-6-7-15-26-20)23(29)14-16-34(30,31)18-19-9-4-3-5-10-19/h3-13,15H,2,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZUNBMKADIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with various amines and sulfonyl chlorides. The synthesis pathway typically includes:

  • Formation of Benzothiazole Derivative : Starting from 4-ethoxybenzo[d]thiazole.
  • Sulfonylation : Introducing the benzylsulfonyl group.
  • Amidation : Coupling with pyridin-2-ylmethylamine to form the final product.

The purity and structure of the synthesized compound are confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
B7A4311Inhibition of AKT/ERK pathways
4iHOP-922Induction of apoptosis
6-chloro-N-(4-nitrobenzyl)A5494Cell cycle arrest

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Research has demonstrated that benzothiazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .

Case Study: Inhibition of Cytokine Production
In a study involving LPS-stimulated macrophages, a related benzothiazole derivative was found to decrease IL-6 and TNF-α production by approximately 60% at a concentration of 10 µM, suggesting a potent anti-inflammatory effect.

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

  • Inhibition of AKT and ERK Pathways : Similar compounds have been shown to inhibit these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytokine Modulation : The compound's ability to downregulate pro-inflammatory cytokines suggests it may interfere with NF-kB signaling, a critical pathway in inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation mechanisms .

Antimicrobial Properties

The benzothiazole scaffold is recognized for its broad-spectrum antimicrobial activity. Compounds derived from this structure have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, studies have reported that certain benzothiazole derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 50–200 μg/mL against various pathogens .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for developing new therapeutic agents. The ability to modify the benzothiazole and pyridine components allows researchers to create libraries of compounds with varied biological activities. Recent synthetic methodologies have focused on optimizing reaction conditions to improve yields and reduce by-products .

Drug Development

Given its promising biological activities, this compound can be utilized in drug development pipelines. The exploration of structure-activity relationships (SAR) has been pivotal in identifying lead compounds for further development into pharmaceuticals targeting specific diseases such as cancer and bacterial infections .

Development of Functional Materials

The unique chemical properties of this compound enable its use in material science. Its potential applications include the development of organic semiconductors and sensors due to its electronic properties. Research is ongoing to explore its integration into polymer matrices for enhanced material performance .

Case Studies

  • Anticancer Study : A study conducted on a series of benzothiazole derivatives, including variations of the target compound, demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy : In vitro testing revealed that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values lower than standard antibiotics such as penicillin .
  • Synthesis Optimization : A recent publication detailed an efficient synthetic route for producing benzothiazole derivatives under mild conditions, significantly increasing the yield compared to traditional methods. This advancement could facilitate further research into the biological applications of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations include:

  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) : Features a 4-methoxyphenyl group, which may improve solubility via electron-donating effects .
  • CDK7 Inhibitor (Patent Compound) : Includes an acrylamide linker and thiazole ring, targeting cyclin-dependent kinases .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Synthesis Yield Biological Activity Reference
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide 4-Fluorophenyl, furan-2-yl Not reported KPNB1 inhibition, anticancer
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide 4-Methoxyphenyl 59% Not reported
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide Nitroguanidino, phenyl Not reported Moderate bioactivity
CDK7 Inhibitor (Patent) Acrylamide, thiazole Not reported CDK7 inhibition (anticancer)

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy in Compound 11) correlate with higher synthetic yields, while bulky groups (e.g., benzylsulfonyl) may complicate synthesis but improve target engagement .
  • Biological Performance : Fluorophenyl and furan moieties (Compound 31) enhance anticancer activity, suggesting the target compound’s benzylsulfonyl group could similarly modulate potency .
  • Contradictions: While some analogs show strong bioactivity (e.g., Compound 31), others with chlorophenyl or nitroguanidino groups () exhibit variable effects, underscoring substituent-dependent outcomes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, and how are yields optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example:

Formation of the benzothiazole core : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions .

Sulfonylation : Introduction of the benzylsulfonyl group via nucleophilic substitution, using reagents like benzylsulfonyl chloride in DMF at 60–80°C .

Amide coupling : Reaction of intermediates with pyridin-2-ylmethylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane .

  • Yield Optimization : Key factors include:

  • Solvent selection (e.g., DMF for solubility vs. dichloromethane for reactivity) .
  • Temperature control (reflux for cyclization; room temperature for amide coupling) .
  • Purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Case Example : Discrepancies in sulfonylation yields (e.g., 50–70% in similar compounds ).
  • Resolution Strategies :

Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .

Alternative Solvents : Replace DMF with THF or acetonitrile to reduce side reactions .

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

  • Approach :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .

MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

QSAR Modeling : Regression analysis to correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity .

Q. How do modifications to the pyridin-2-ylmethyl or 4-ethoxybenzothiazole groups affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Pyridinyl Substituents : Electron-withdrawing groups (e.g., fluoro) enhance target binding affinity by 30% in analogous compounds .
  • Ethoxy vs. Methoxy on Benzothiazole : Ethoxy groups improve metabolic stability but reduce solubility, requiring formulation adjustments .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the sulfonyl group .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Best Practices :

  • Low-Temperature Storage : Keep sulfonamide intermediates at –20°C to prevent degradation .
  • Inert Atmosphere : Use argon/nitrogen during amide coupling to avoid oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.